molecular formula C6H7Cl2NO2S B3428536 Pyridin-2-ylmethanesulfonyl chloride hydrochloride CAS No. 683812-80-8

Pyridin-2-ylmethanesulfonyl chloride hydrochloride

Cat. No.: B3428536
CAS No.: 683812-80-8
M. Wt: 228.10 g/mol
InChI Key: ZCXJLKLBMHCIRI-UHFFFAOYSA-N
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Description

Pyridin-2-ylmethanesulfonyl chloride hydrochloride (CAS 683812-80-8) is a sulfonyl chloride derivative used as a key reagent in organic synthesis and pharmaceutical research . With the molecular formula C6H7Cl2NO2S and a molecular weight of 228.10 g/mol, this compound is typically employed as a sulfonylation agent, facilitating the introduction of the (pyridin-2-yl)methanesulfonyl group into target molecules . This reactivity is fundamental in the development of novel chemical entities, including potential pharmaceutical intermediates and ligands for catalysts. The hydrochloride salt form can enhance the compound's stability and shelf life. Researchers value this reagent for its application in constructing complex molecules with specific sulfonamide linkages, which are common motifs in medicinal chemistry. Proper handling is crucial, as it is classified with the GHS signal word 'Danger' and hazard statement H314, indicating it causes severe skin burns and eye damage . This product is intended for research use only (RUO) and is not for diagnostic or therapeutic applications. It must be stored appropriately, and safe laboratory practices must be followed during use.

Properties

IUPAC Name

pyridin-2-ylmethanesulfonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S.ClH/c7-11(9,10)5-6-3-1-2-4-8-6;/h1-4H,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXJLKLBMHCIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CS(=O)(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683812-80-8
Record name (pyridin-2-yl)methanesulfonyl chloride hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of pyridin-2-ylmethanesulfonyl chloride hydrochloride typically involves the reaction of pyridine with thionyl chloride. The process begins by cooling pyridine in a cold water bath and then adding thionyl chloride gradually. The reaction mixture is allowed to stand at room temperature for several days, during which the color changes from deep yellow to black. The excess thionyl chloride is then distilled off, and the residue is treated with ethanol to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters. The pyridine ring's electron-withdrawing nature enhances the electrophilicity of the sulfur atom.

Reaction TypeReagents/ConditionsProductsKey FindingsSources
Amine Substitution Primary/secondary amines, room tempPyridin-2-ylmethanesulfonamidesHigh yields (>85%) under inert gas
Alcohol Substitution Methanol/ethanol, base (e.g., Et₃N)Alkyl sulfonatesOptimal in aprotic solvents (DMF, THF)
Thiol Substitution Thiols, neutral pHThioestersFaster kinetics vs. alcohols

Mechanism :

  • Nucleophile (e.g., NH₃, R-OH) attacks the electrophilic sulfur.

  • Displacement of chloride ion (Cl⁻) occurs.

  • Proton transfer stabilizes the product.

Example :
Reaction with benzylamine in dichloromethane yields N-benzyl-pyridin-2-ylmethanesulfonamide with 92% efficiency.

Hydrolysis Reactions

Controlled hydrolysis converts the sulfonyl chloride to sulfonic acid, critical for water-soluble derivatives.

ConditionsProductsObservationsSources
Aqueous HCl (1M) Pyridin-2-ylmethanesulfonic acidSlow reaction (24 hrs, 25°C)
NaOH (10%) Sodium sulfonate saltRapid hydrolysis (<1 hr, 50°C)

Notable Hazard :
Exposure to moisture generates HCl gas, requiring strict anhydrous handling .

Redox Reactions

Limited data exists, but sulfonyl chlorides can participate in redox transformations under specific conditions.

Reaction TypeReagents/ConditionsProductsNotesSources
Reduction LiAlH₄, THF, -78°CPyridin-2-ylmethanethiolLow yield (~30%)
Oxidation H₂O₂, acetic acidSulfone derivativesRequires catalysis

Cross-Coupling Reactions

The pyridine ring enables participation in metal-catalyzed coupling reactions.

Reaction TypeCatalysts/ConditionsProductsEfficiencySources
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl-sulfonamide hybrids70-75%
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, tolueneN-aryl sulfonamides65%

Reaction Optimization Guidelines

  • Solvent Choice : Use DMF or THF for amine/alcohol substitutions.

  • Temperature : Maintain 0–25°C to minimize side reactions .

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity.

Scientific Research Applications

Organic Synthesis

Pyridin-2-ylmethanesulfonyl chloride hydrochloride serves as a reagent in the synthesis of sulfonamides and sulfonate esters. Its sulfonyl chloride group reacts with nucleophiles such as amines and alcohols, facilitating the formation of covalent bonds. This property makes it an essential intermediate in the synthesis of various organic compounds.

Table 1: Reaction Types and Products

Reaction TypeNucleophile UsedMajor Product
Sulfonamide FormationPrimary/Secondary AminesSulfonamide Derivatives
EsterificationAlcoholsSulfonate Esters

Medicinal Chemistry

The compound is significant in drug development due to its ability to modify biomolecules through sulfonylation reactions. This modification can enhance the biological activity of drugs or alter their pharmacokinetic properties.

Case Study: Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens:

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Biochemical Studies

In biochemical research, this compound is used to study protein modifications and enzyme interactions. Its ability to form stable bonds with amino acids allows researchers to investigate mechanisms of enzyme inhibition and protein function.

Case Study: Inhibition of Cytokine Production

A study explored the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations as low as 10 µM, suggesting potential therapeutic applications in inflammatory diseases.

Safety and Toxicity Considerations

While promising, the safety profile of this compound necessitates thorough investigation. Preliminary toxicological studies suggest low toxicity levels in animal models; however, further research is essential to establish safety for therapeutic applications.

Mechanism of Action

The mechanism of action of pyridin-2-ylmethanesulfonyl chloride hydrochloride involves its reactivity with nucleophiles. The compound acts as an electrophile, with the sulfonyl chloride group being the reactive site. When it reacts with nucleophiles, the chloride group is displaced, leading to the formation of new chemical bonds . This reactivity makes it a valuable tool in synthetic organic chemistry.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following analysis compares Pyridin-2-ylmethanesulfonyl chloride hydrochloride with three related compounds, focusing on structural features, reactivity, applications, and safety profiles.

Structural and Functional Group Comparison
Compound Name Core Structure Functional Groups Key Reactivity
This compound Pyridine ring Sulfonyl chloride, hydrochloride salt Nucleophilic substitution (e.g., with amines)
(R,R)-O-Methyl-2-piperidyl-2-yl-phenylacetate hydrochloride () Piperidine, phenylacetate Ester, piperidine, hydrochloride salt Acid-catalyzed hydrolysis (e.g., ester cleavage)
4-(Diphenylmethoxy)piperidine hydrochloride () Piperidine, diphenylmethoxy Ether, piperidine, hydrochloride salt Ether stability; potential hydrogenolysis or acid-mediated cleavage

Key Insights :

  • Reactivity : The sulfonyl chloride group in the target compound confers higher electrophilicity compared to the ester or ether groups in the analogs, enabling rapid reactions with nucleophiles like amines or alcohols.
  • Stability : Unlike the stable ether in 4-(diphenylmethoxy)piperidine hydrochloride, the sulfonyl chloride group is moisture-sensitive, requiring inert storage conditions .

Key Insights :

  • The target compound’s sulfonyl chloride group is critical for constructing sulfonamides, a common pharmacophore in drug discovery. In contrast, piperidine-based analogs are leveraged for chiral synthesis or catalytic applications.

Key Insights :

  • The target compound demands stricter safety protocols due to its acute toxicity and corrosive nature, whereas 4-(diphenylmethoxy)piperidine hydrochloride poses lower immediate risks.
  • Regulatory oversight for the target compound aligns with EPA and ATSDR standards, while piperidine derivatives may fall under EFSA or FIFRA frameworks depending on application .

Research Findings and Limitations

  • Reactivity Data : Direct comparative studies between these compounds are scarce in the provided evidence. However, extrapolation from functional group chemistry suggests significant differences in reaction kinetics and mechanisms.
  • Toxicity Gaps : While the SDS for this compound details acute hazards, long-term toxicity data for all three compounds are absent in the evidence.

Biological Activity

Pyridin-2-ylmethanesulfonyl chloride hydrochloride is a sulfonamide compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C6H6ClNO2S
  • SMILES : C1=CC=NC(=C1)CS(=O)(=O)Cl
  • InChI : InChI=1S/C6H6ClNO2S/c7-11(9,10)5-6-3-1-2-4-8-6/h1-4H,5H2

This compound functions primarily as an inhibitor of specific enzymes. Its sulfonamide moiety is known to interact with the active sites of various enzymes, impacting their catalytic activities. Notably, it has been studied as an inhibitor of the insulin-degrading enzyme (IDE), which is crucial in the regulation of insulin and other peptide hormones.

1. Inhibition of Insulin-Degrading Enzyme (IDE)

Research indicates that compounds similar to this compound can effectively inhibit IDE, which is implicated in metabolic disorders such as type 2 diabetes and Alzheimer's disease. The inhibition of IDE can lead to increased levels of insulin and other substrates like glucagon and amylin, which are vital for glucose homeostasis .

CompoundAverage Ki Value (μM)Substrate Selectivity
1-Hydroxypyridine-2-thione<100Varied
This compoundTBDTBD

2. Potential in Hepatitis B Treatment

This compound has been explored for its antiviral properties, particularly against Hepatitis B virus (HBV). Studies suggest that derivatives of this compound could serve as effective agents in managing HBV infections by disrupting viral replication mechanisms .

Case Study 1: IDE Inhibition and Diabetes Management

A study screened a library of compounds for their ability to inhibit IDE. Pyridin-based sulfonamide derivatives were identified as promising candidates due to their selective inhibition profile. The results showed that certain derivatives exhibited Ki values significantly lower than 100 μM, indicating strong inhibitory potential against IDE substrates relevant to diabetes management .

Case Study 2: Antiviral Activity Against HBV

In another investigation focused on antiviral agents, pyridin derivatives were synthesized and tested for their efficacy against HBV. The findings highlighted that certain structural modifications enhanced the antiviral activity, suggesting a pathway for developing new treatments for viral hepatitis using pyridin-based compounds .

Q & A

Basic Research Questions

Synthesis and Purification Q: What laboratory methods are recommended for synthesizing pyridin-2-ylmethanesulfonyl chloride hydrochloride, and how can purity be optimized? A: The compound is typically synthesized via nucleophilic substitution, where 2-chloropyridine reacts with methanesulfonyl chloride in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60–80°C . Post-reaction, the product is precipitated using hydrochloric acid to form the hydrochloride salt. Purity (>95%) is achieved through recrystallization in ethanol/water mixtures and vacuum drying. Analytical techniques like HPLC or NMR should confirm the absence of unreacted starting materials .

Structural Characterization Q: What analytical techniques are critical for confirming the molecular structure of this compound? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. For crystalline derivatives, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond angles and stereochemistry . Cross-referencing with databases like PubChem or ChemSpider validates spectral assignments .

Safety and Handling Q: What safety protocols are essential when handling this compound? A: The compound is moisture-sensitive and corrosive. Use anhydrous conditions under inert gas (N₂/Ar), and employ personal protective equipment (gloves, goggles). Spills should be neutralized with sodium bicarbonate and rinsed with copious water. Storage requires airtight containers in desiccators at 4°C .

Advanced Research Questions

Synthetic Yield Optimization Q: How can researchers troubleshoot low yields in the synthesis of this compound? A: Key variables include:

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require rigorous drying.
  • Reagent stoichiometry : Excess methanesulfonyl chloride (1.2–1.5 eq.) improves conversion.
  • Temperature control : Maintain 70–80°C to avoid side reactions (e.g., pyridine ring degradation). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and quantify yields using gravimetric analysis after purification .

Computational Modeling of Reactivity Q: How can molecular modeling predict the compound’s reactivity in nucleophilic substitutions? A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution on the sulfonyl chloride group. Software like Gaussian or ORCA simulates reaction pathways, identifying electrophilic centers for targeted functionalization. Experimental validation via kinetic studies (e.g., monitoring by ¹H NMR) correlates computational predictions with empirical data .

Resolving Data Contradictions Q: How should researchers address discrepancies in reported spectral or crystallographic data? A:

  • Multi-technique validation : Combine NMR, IR, and X-ray crystallography to cross-verify assignments.
  • Literature comparison : Prioritize peer-reviewed studies from the past decade to account for evolving analytical standards .
  • Error analysis : Assess solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on NMR shifts or twinning in crystallographic data using SHELXL .

Methodological Considerations

  • Experimental Design : Always include control reactions (e.g., omitting the base) to confirm mechanistic pathways.
  • Data Reproducibility : Replicate syntheses ≥3 times under identical conditions to assess variability.
  • Peer-Review Compliance : Cite ≥5 recent (post-2015) peer-reviewed articles, emphasizing methodology over commercial sources .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridin-2-ylmethanesulfonyl chloride hydrochloride
Reactant of Route 2
Pyridin-2-ylmethanesulfonyl chloride hydrochloride

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